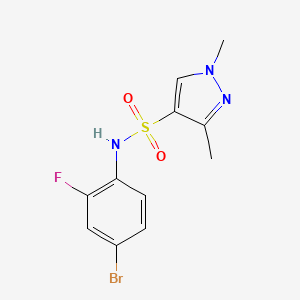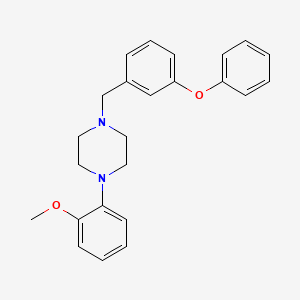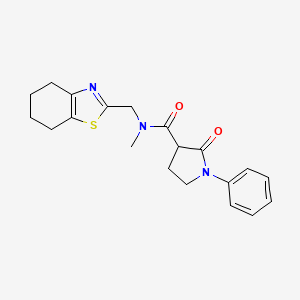![molecular formula C21H26N2O3 B6014608 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B6014608.png)
3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide, also known as EMB-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB-001 is a benzamide derivative that has been synthesized through a multi-step process, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide involves its binding to the ATP-binding site of protein kinases, which leads to the inhibition of their activity. This results in the downregulation of various signaling pathways that are involved in cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide in lab experiments is its high selectivity for protein kinases, which allows for the specific targeting of signaling pathways involved in disease progression. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its widespread use.
Future Directions
There are several future directions for the research and development of 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide. One potential application is in the treatment of cancer, where further studies are needed to determine its efficacy in different types of cancer and in combination with other therapies. Additionally, this compound may have potential applications in the treatment of neurodegenerative disorders, where further studies are needed to determine its neuroprotective effects and potential side effects. Finally, further studies are needed to optimize the synthesis process of this compound and to develop more efficient methods for its production.
Synthesis Methods
The synthesis of 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide involves a multi-step process that starts with the reaction of 4-morpholineethanamine with 2-bromoacetophenone to produce 2-(4-morpholinyl)-2-phenylethyl ketone. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of palladium catalyst to produce this compound.
Scientific Research Applications
3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Properties
IUPAC Name |
3-ethoxy-N-(2-morpholin-4-yl-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-26-19-10-6-9-18(15-19)21(24)22-16-20(17-7-4-3-5-8-17)23-11-13-25-14-12-23/h3-10,15,20H,2,11-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXOHEOGXXAOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6014531.png)

![2-(4-fluorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6014546.png)

![1-[cyclohexyl(methyl)amino]-3-(3-{[(dicyclopropylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6014569.png)
![N-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014592.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014603.png)
![[(4-hydroxy-5-isobutyl-6-methyl-2-pyrimidinyl)thio]acetic acid](/img/structure/B6014607.png)
![N-(2,4-dimethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6014614.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6014617.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B6014621.png)
![7-(4-isopropylbenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6014627.png)

![N-(4-methoxyphenyl)-1-[4-(1-pyrrolidinyl)benzoyl]-3-piperidinamine](/img/structure/B6014638.png)
